(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid
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Overview
Description
(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid is a hydroxy fatty acid with the molecular formula C18H28O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid typically involves the use of starting materials such as octadecatrienoic acid derivatives. The synthetic route may include steps like hydroxylation and oxidation to introduce the hydroxy and oxo functional groups, respectively. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The hydroxy and oxo groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, including its role in modulating metabolic pathways and treating diseases.
Mechanism of Action
The mechanism of action of (10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The compound’s structure allows it to interact with various biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid: Another hydroxy fatty acid with a similar structure but different functional group positions.
Corchorifatty acid B: A related compound with similar biological activities.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H28O4 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid |
InChI |
InChI=1S/C18H28O4/c1-2-16(19)12-8-6-7-10-14-17(20)13-9-4-3-5-11-15-18(21)22/h6-8,10,12,14,17,20H,2-5,9,11,13,15H2,1H3,(H,21,22)/b7-6+,12-8+,14-10+ |
InChI Key |
FCCFXOHVERVHQR-KDXRDGMUSA-N |
Isomeric SMILES |
CCC(=O)/C=C/C=C/C=C/C(CCCCCCCC(=O)O)O |
Canonical SMILES |
CCC(=O)C=CC=CC=CC(CCCCCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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